(4-Vinylphenyl)acetonitrile

Description

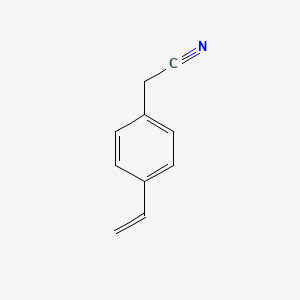

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)acetonitrile |

InChI |

InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2 |

InChI Key |

DUIIPHYNGUDOIM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Vinylphenyl Acetonitrile

Established Synthetic Pathways

Nucleophilic Substitution Reactions (e.g., involving 4-vinylbenzyl chloride and cyanide)

A primary and well-established method for synthesizing (4-vinylphenyl)acetonitrile involves the nucleophilic substitution reaction between 4-vinylbenzyl chloride and a cyanide salt, such as sodium cyanide or potassium cyanide. In this SN2 reaction, the cyanide anion (CN⁻) acts as the nucleophile, displacing the chloride ion from the benzylic position of 4-vinylbenzyl chloride. nih.govmdpi.comwikipedia.orgbiosynth.com

The general reaction is as follows:

ClCH₂C₆H₄CH=CH₂ + NaCN → NCCH₂C₆H₄CH=CH₂ + NaCl

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), to facilitate the dissolution of the cyanide salt and promote the SN2 mechanism. researchgate.netmdpi.com The presence of the vinyl group requires careful control of reaction conditions to avoid polymerization, often necessitating the use of a polymerization inhibitor. wikipedia.org 4-Vinylbenzyl chloride itself is an organic compound with the formula ClCH₂C₆H₄CH=CH₂ and is a bifunctional molecule featuring both vinyl and benzylic chloride functional groups. wikipedia.org It is commercially available or can be synthesized by the chlorination of vinyltoluene. wikipedia.org

A study detailed a phase-transfer-catalyzed elimination reaction of p-(2-bromoethyl)benzyl chloride with potassium hydroxide (B78521) to produce p-chloromethylated styrene (B11656) (4-vinylbenzyl chloride) in high yield, offering an efficient route to the starting material. lookchem.com

Reported General Procedures in Complex Organic Synthesis

In the broader context of complex organic synthesis, the preparation of arylacetonitrile derivatives, including this compound, often follows standardized procedures that can be adapted to specific substrates. These general procedures frequently involve the use of a strong base to deprotonate a suitable precursor, followed by reaction with an electrophile. sathyabama.ac.in

General procedures for such syntheses often include the following steps:

Reaction Setup: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture. orgsyn.org

Solvent and Reagent Addition: A suitable solvent, often an aprotic one like tetrahydrofuran (B95107) (THF) or acetonitrile, is used. orgsyn.orgorgsyn.org The starting materials and reagents are added in a controlled manner, sometimes at reduced temperatures to manage the reaction's exothermicity. orgsyn.org

Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to determine when the starting material has been consumed. orgsyn.org

Workup and Purification: Once the reaction is complete, it is quenched, typically by adding an aqueous solution. The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated. orgsyn.org Purification is commonly achieved through column chromatography. orgsyn.org

While specific examples for the direct synthesis of this compound using these general protocols are not always explicitly detailed in introductory texts, the principles are widely applicable. For instance, the palladium-catalyzed alpha-arylation of nitriles is a developed coupling process for preparing monoarylated nitriles. researchgate.net

Catalytic Approaches to this compound Synthesis

Catalytic methods offer more efficient and atom-economical routes to arylmethyl nitriles.

Ruthenium-Catalyzed Reactions Relevant to Arylmethyl Nitrile Formation

Ruthenium catalysts have shown significant promise in the synthesis of nitriles. beilstein-journals.orgnih.govd-nb.info While direct ruthenium-catalyzed synthesis of this compound is not extensively documented, related transformations provide a strong basis for its potential synthesis. For example, ruthenium(II)-catalyzed α-alkylation of arylmethyl nitriles using alcohols has been reported. acs.orgresearchgate.netcapes.gov.br This "borrowing hydrogen" strategy is an environmentally friendly method that produces water as the only byproduct. researchgate.net

Ruthenium complexes can also catalyze the cyanation of various organic substrates. beilstein-journals.orgnih.gov For instance, ruthenium-catalyzed oxidative cyanation of tertiary amines and the cyanation of arenes and heteroarenes have been developed. beilstein-journals.orgnih.gov These methods often utilize cyanating agents like sodium cyanide or acetone (B3395972) cyanohydrin. d-nb.info The versatility of ruthenium catalysts stems from their ability to exist in multiple oxidation states and form numerous complexes. nih.govd-nb.info

A proposed mechanism for the ruthenium-catalyzed oxidative cyanation of tertiary amines involves the use of an oxidant like molecular oxygen or hydrogen peroxide. d-nb.info

Mechanistic Studies of Catalytic Synthesis Routes

Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), provide insight into the catalytic cycles of these reactions. For the ruthenium(II)-catalyzed α-alkylation of arylmethyl nitriles with alcohols, a plausible mechanism has been proposed. acs.orgsci-hub.se

The catalytic cycle generally consists of three main stages:

Alcohol Oxidation: The ruthenium catalyst oxidizes the alcohol to an aldehyde. researchgate.net

Condensation: The catalyst then facilitates the condensation of the arylmethyl nitrile with the newly formed aldehyde. researchgate.net

Hydrogenation: The resulting intermediate is hydrogenated to yield the α-alkylated arylmethyl nitrile. acs.orgsci-hub.se

In a specific study on the α-alkylation of phenylacetonitrile (B145931) with ethanol, the rate-determining step was identified as the hydrogen transfer in the final hydrogenation process. acs.orgsci-hub.se The use of alcohol as a reactant is key to the "borrowing-hydrogen" strategy and helps to lower the energy barriers of the migration steps. acs.orgsci-hub.se

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. imist.majocpr.comijnc.irsemanticscholar.orgmdpi.com In the synthesis of this compound and other nitriles, several green approaches are being explored.

Key principles of green chemistry applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize the production of waste. imist.majocpr.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. imist.mamdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. jocpr.com For instance, the use of water or supercritical CO₂ as solvents is encouraged. jocpr.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. mdpi.com

The aforementioned ruthenium-catalyzed α-alkylation of arylmethyl nitriles is an excellent example of a green catalytic transformation, as it follows the "borrowing hydrogen" strategy and produces water as the only byproduct. acs.orgresearchgate.net Additionally, replacing toxic cyanating agents with safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a significant step towards greener nitrile synthesis. researchgate.net The development of solvent-free reaction conditions, such as mechanochemical grinding, also represents a greener approach. mdpi.com

Chemical Reactivity and Transformations of 4 Vinylphenyl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group in (4-vinylphenyl)acetonitrile is characterized by the acidic protons on the α-carbon, the carbon atom adjacent to the cyano group. The electron-withdrawing nature of the nitrile group enhances the acidity of these protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

α-Alkylation Reactions of Arylmethyl Nitriles

The α-alkylation of arylmethyl nitriles is a fundamental transformation for the construction of more complex molecular frameworks. This reaction typically involves the deprotonation of the α-carbon with a strong base to form a resonance-stabilized carbanion, which then reacts with an alkylating agent.

In the context of this compound, the α-protons can be abstracted by bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) to generate the corresponding nitrile-stabilized anion. acs.org This anion can then be treated with various electrophiles, such as alkyl halides, to introduce an alkyl group at the α-position. The choice of base and reaction conditions is crucial to avoid polymerization of the vinyl group. For instance, iridium(I)-catalyzed alkylation reactions have been shown to be highly effective for the α-alkylation of ketones with primary alcohols, a strategy that could potentially be adapted for nitriles. researchgate.net

A general representation of the α-alkylation reaction is shown below:

Scheme 1: General α-Alkylation of this compound

this compound + Base → [this compound Anion]

[this compound Anion] + R-X → α-Alkyl-(4-vinylphenyl)acetonitrile + Base-H + X⁻

Where R is an alkyl group and X is a halide.

α-Olefination Reactions of Nitriles

α-Olefination, also known as vinylation, introduces a carbon-carbon double bond at the α-position of the nitrile. This transformation can be achieved through various methods, including the Wittig-Horner reaction or palladium-catalyzed α-alkenylation. mdpi.comresearchgate.net

The Wittig-Horner reaction would involve the reaction of a phosphonate-stabilized carbanion derived from this compound with an aldehyde or ketone. mdpi.com However, a more direct approach is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. researchgate.net This method offers a versatile route to a variety of substituted aryl acrylonitriles with good to excellent yields. researchgate.net A manganese(I) pincer complex has also been reported to catalyze the α-olefination of nitriles using secondary alcohols, providing a diverse range of α-vinyl nitriles. researchgate.net

The resulting α,β-unsaturated nitriles are valuable intermediates in organic synthesis, serving as precursors for various functional groups and participating in cycloaddition reactions.

Cyclopropanation Reactions Utilizing the Acetonitrile Group

While less common, the acetonitrile group can be involved in the formation of cyclopropane (B1198618) rings. One strategy involves the conversion of the nitrile to a suitable carbene precursor. For example, α-diazoacetonitrile can be used in biocatalytic methods for olefin cyclopropanation. utdallas.edu

Reactions Involving the Vinyl Group

The vinyl group of this compound is a reactive functional group that readily undergoes addition reactions and polymerization. Its reactivity is influenced by the electron-donating or -withdrawing nature of the substituent on the phenyl ring.

Polymerization Initiation Mechanisms

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. The polymerization can be initiated through various mechanisms, including free-radical, cationic, and anionic polymerization.

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. It is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. tandfonline.comdicp.ac.cn The initiator decomposes upon heating or UV irradiation to generate free radicals, which then add to the vinyl group of this compound, initiating the polymerization process. The resulting polymer chain propagates by adding to more monomer units. tandfonline.com

Cationic Polymerization: Cationic polymerization is initiated by a Lewis or Brønsted acid. The initiator generates a carbocation, which then adds to the electron-rich vinyl group. This method has been used for the polymerization of structurally related monomers like poly(allyl)-4 vinyl phenyl ether. itu.edu.tr

Anionic Polymerization: Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound. This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org However, the presence of the acidic protons on the α-carbon of the acetonitrile group can interfere with anionic polymerization, requiring protection of the acidic site or careful control of reaction conditions. acs.org

| Polymerization Method | Initiator Example | Key Features |

| Free-Radical | Azobisisobutyronitrile (AIBN) | Versatile, tolerant of various functional groups. tandfonline.comdicp.ac.cn |

| Cationic | Lewis Acids (e.g., BF₃) | Effective for electron-rich vinyl groups. itu.edu.tr |

| Anionic | Organolithium reagents | Produces polymers with controlled molecular weight. acs.org |

Additions and Cycloadditions to the Vinyl Moiety

The vinyl group of this compound can undergo a variety of addition and cycloaddition reactions. These reactions provide a powerful tool for the functionalization of the molecule.

Addition Reactions: The double bond can be reduced to an ethyl group through catalytic hydrogenation. It is also susceptible to electrophilic addition reactions, such as halogenation and hydrohalogenation. The high reactivity of vinyl groups in addition reactions allows for the introduction of various functional groups. google.com

Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the vinyl group can react with a conjugated diene to form a six-membered ring. The efficiency of the reaction is influenced by the electronic properties of both the diene and the dienophile. imperial.ac.ukresearchgate.net

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions can lead to the formation of four-membered rings. Light-induced [2+2] cycloadditions have been used to form 1D polymers from molecules containing vinyl groups. mdpi.com

[3+2] Cycloaddition: The vinyl group can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. For instance, reactions with ketohydrazones can lead to pyrazole (B372694) derivatives through a [3+2] cycloaddition. rsc.org

These cycloaddition reactions provide access to a wide range of complex cyclic and heterocyclic structures. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles can yield pyridine (B92270) core structures. acs.org

| Cycloaddition Type | Reactant Partner | Product Ring Size |

| [4+2] Diels-Alder | Conjugated Diene | 6-membered |

| [2+2] Cycloaddition | Alkene (photochemical/catalytic) | 4-membered |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide) | 5-membered |

| [2+2+2] Cycloaddition | Alkyne, Nitrile (Co-catalyzed) | 6-membered (pyridine) |

Multi-Component Reactions and Tandem Transformations of this compound

This compound possesses two key functional groups that can participate in chemical reactions: the vinyl group and the active methylene (B1212753) group adjacent to the nitrile. These sites offer the potential for the molecule to engage in multi-component reactions (MCRs) and tandem (or cascade/domino) transformations, which are highly efficient synthetic strategies for building complex molecular architectures from simple starting materials in a single operation. While specific, extensively documented examples of this compound in complex multi-component reactions are not abundant in the literature, its structural motifs are amenable to such transformations based on established synthetic methodologies.

Multi-component reactions are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. Tandem reactions involve a sequence of two or more bond-forming events that occur under the same reaction conditions without the isolation of intermediates.

A documented example of a tandem reaction involving this compound is its reaction with 1-bromo-2-chloroethane (B52838) under phase-transfer catalysis conditions. google.com In this transformation, the active methylene group of this compound is first deprotonated by a strong base. The resulting carbanion then undergoes a nucleophilic attack on 1-bromo-2-chloroethane, followed by an intramolecular cyclization to yield 1-(4-vinylphenyl)cyclopropanecarbonitrile. This process represents a tandem alkylation-cyclization sequence.

Table 1: Tandem Alkylation-Cyclization of this compound google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product |

| This compound | 1-Bromo-2-chloroethane | Benzyltriethylammonium chloride | Sodium hydroxide (B78521) | Water/Organic | 70 °C | 1-(4-Vinylphenyl)cyclopropanecarbonitrile |

The vinyl group of this compound offers a handle for participation in various transition-metal-catalyzed cross-coupling reactions, which can be designed as tandem or multi-component processes. For instance, a Heck reaction involving the vinyl group, followed by a subsequent cyclization triggered by another functional group in the coupling partner, would constitute a tandem transformation.

Furthermore, the active methylene group is a key component in various classical multi-component reactions that lead to the synthesis of diverse heterocyclic structures. Although specific examples employing this compound as the active methylene component are not prominently reported, its participation in reactions like the Gewald or Thorpe-Ziegler reactions under appropriate conditions is conceivable. These reactions typically involve the condensation of an active methylene compound, a carbonyl compound (or its equivalent), and other reagents to form highly substituted heterocycles in a one-pot fashion.

The potential for this compound to act as a building block in the synthesis of complex molecules through multi-component and tandem strategies remains an area for further exploration. The dual reactivity of the vinyl and acetonitrile functionalities makes it a promising substrate for the development of novel, efficient synthetic routes to complex chemical entities.

Applications of 4 Vinylphenyl Acetonitrile in Advanced Materials Science

Precursor for Functionalized Polymeric and Composite Materials

Beyond its direct use in polymers, (4-vinylphenyl)acetonitrile is a valuable precursor because the resulting polymer, polythis compound, carries a pendant nitrile group that is available for post-polymerization modification. The nitrile group is a versatile chemical handle that can be converted into other functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). This allows a single base polymer to be transformed into a variety of functional materials with different chemical and physical properties, such as altered polarity, reactivity, or chelating ability.

Poly(4-cyanomethyl styrene) has been utilized as a key component in composite materials for organic electronics. It can be blended with organic semiconductors, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), to form the active layer in thin-film transistors. In this composite, the polymer acts as a high-dielectric matrix that facilitates charge transport in the semiconductor, demonstrating its role as a precursor for functional composite films.

Integration into Organic Frameworks and Supramolecular Assemblies (e.g., COF Linkers)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic monomers (linkers) connected by strong covalent bonds. google.com The geometry and functionality of the linkers dictate the structure and properties of the resulting framework. While nitrile-containing molecules are used in the synthesis of some COFs, the reviewed scientific literature does not provide specific examples of this compound being employed as a linker for the synthesis of COFs or other related supramolecular assemblies. The typical linkers for COFs involve functional groups like aldehydes, amines, and boronic acids that can undergo reversible reactions to form crystalline networks. google.com The vinyl group of this compound is generally used for chain-growth polymerization rather than the step-growth condensation reactions typical for COF synthesis.

4 Vinylphenyl Acetonitrile As an Intermediate in Complex Organic Synthesis

Synthesis of Fine Chemicals and Specialty Compounds

(4-Vinylphenyl)acetonitrile is a key precursor in the synthesis of various organic compounds, including fine chemicals and specialized polymers. The presence of the nitrile group allows for its conversion into other functional groups, such as amines or carboxylic acids, making it a versatile intermediate. cymitquimica.com This reactivity is crucial in the custom synthesis of advanced intermediates for the pharmaceutical and chemical industries. valsynthese.ch

The vinylphenyl structural motif, a core component of this compound, is instrumental in the development of specialty polymers and materials. For instance, related compounds like 4-vinylphenyl acetate (B1210297) and 4-vinyl guaiacol (B22219) are used as monomers in the creation of biobased and functional polymers. tcichemicals.commdpi.com The polymerization typically occurs at the vinyl group, allowing the other functional groups on the phenyl ring to be preserved for further modification or to impart specific properties to the resulting polymer. mdpi.comitu.edu.tr For example, polymers have been synthesized using 4-acetamidophenyl-(4-vinylphenyl) carbonate for applications in molecular imprinting, a technique used to create materials with high selectivity for a specific target molecule. researchgate.net The ability to create such tailored materials underscores the value of vinylphenyl compounds as building blocks in materials science.

Table 1: Applications of Vinylphenyl Building Blocks in Specialty Polymers

| Vinylphenyl Precursor | Polymer Type/Application | Reference |

| 4-Vinylphenyl Acetate | Random Copolymers with Ethylene | google.com.pg |

| 4-Acetamidophenyl-(4-vinylphenyl) carbonate | Molecularly Imprinted Polymers (MIPs) | researchgate.net |

| 4-Vinyl Guaiacol | Biobased Homopolymers | mdpi.com |

| Poly(allyl-4-vinyl phenyl ether) | Linear Polymers with Allyl Side Chains | itu.edu.tr |

Role in Medicinal Chemistry Synthesis as a Building Block

In medicinal chemistry, the strategic use of versatile chemical building blocks is essential for the efficient synthesis of novel therapeutic agents. tcichemicals.com Compounds like this compound, which contain multiple reactive sites, are highly valued as they can be elaborated into more complex molecular architectures. The nitrile group, in particular, is a key functional group in organic synthesis, serving as a precursor for many nitrogen-containing compounds that are prevalent in pharmaceuticals. atompharma.co.in

Precursor for Modulators of 11-β Hydroxyl Steroid Dehydrogenase Type 1

11-β Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating local glucocorticoid levels in tissues like the liver and adipose tissue. researchgate.net Its inhibition is a significant therapeutic target for treating metabolic syndrome and type 2 diabetes. researchgate.net The development of potent and selective 11β-HSD1 inhibitors is an active area of research. nih.govresearchgate.net

While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, its structure represents a valuable starting point for creating inhibitor scaffolds. Many known 11β-HSD1 inhibitors are complex heterocyclic molecules, such as thiazolidine (B150603) or triazole derivatives. nih.govresearchgate.net The synthesis of such compounds often relies on precursors containing aromatic nitrile groups. The dual functionality of this compound, offering both a nitrile handle and a vinyl group for further chemical elaboration, makes it a potentially valuable, though not yet widely cited, building block for generating diverse libraries of compounds to be screened for 11β-HSD1 inhibitory activity.

Table 2: Research on 11β-HSD1 Inhibitors

| Inhibitor Class | Key Structural Feature | Therapeutic Target | Reference(s) |

| Thiazolidine Derivatives | Adamantyl Group | 11β-HSD1 | nih.gov |

| Triazole Derivatives | Adamantyl Group | 11β-HSD1 | researchgate.net |

| Various Heterocycles | Complex Ring Systems | 11β-HSD1 / 11β-HSD2 | google.com |

Intermediate in the Synthesis of Mineralocorticoid Receptor Antagonists

This compound is a key intermediate in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists. csic.es These antagonists are critical for treating conditions like chronic kidney disease and heart failure. nih.govmedwave.cl A prime example of such a drug is Finerenone, a potent and selective non-steroidal MR antagonist. nih.govchemicalbook.com

The synthesis of Finerenone and other related 1,4-dihydropyridine-based MR antagonists often involves a Hantzsch-type cyclocondensation reaction. cjph.com.cnportico.org A crucial starting material for this synthesis is an aromatic aldehyde bearing a cyano group, specifically 4-cyano-2-methoxybenzaldehyde (also named 4-formyl-3-methoxybenzonitrile). cjph.com.cnportico.org

This compound serves as a precursor to this essential aldehyde intermediate. The synthetic pathway involves the chemical transformation of the vinyl group on the this compound molecule into the required aldehyde functionality, while the nitrile group remains intact to become the critical cyano-substituent on the final drug molecule's phenyl ring. This positions this compound as a foundational building block in the manufacturing pathway of this important class of therapeutic agents.

Table 3: this compound in the Synthesis of Finerenone

| Therapeutic Agent | Target Receptor | Key Intermediate | Role of this compound | Reference(s) |

| Finerenone | Mineralocorticoid Receptor (MR) | 4-cyano-2-methoxybenzaldehyde | Precursor for the key aldehyde intermediate | cjph.com.cnportico.org |

Applications in Agrochemical Synthesis

The utility of this compound and related structures extends into the field of agrochemicals. wikipedia.org The synthesis of novel pesticides and herbicides often relies on versatile chemical intermediates that can be readily modified to optimize biological activity. atompharma.co.in Nitrile-containing compounds are frequently employed in the production of various agrochemicals. globalgrowthinsights.com

Specifically, derivatives of vinylphenyl compounds are documented as important intermediates for preparing agrochemically active substances. For example, a patented process describes the preparation of 3-substituted 2-vinylphenyl sulfonates, which are explicitly identified as intermediates for agrochemicals. google.com Similarly, other patents cover processes for preparing related vinylphenyl derivatives for use in the agrochemical sector. google.com

The structure of this compound, containing both the vinylphenyl group and a reactive nitrile, provides a scaffold that can be derivatized in multiple ways to create libraries of candidate molecules for screening as potential new herbicides, insecticides, or fungicides. nih.gov

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. jchps.com By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed. ox.ac.uk The choice of solvent is critical as it can influence chemical shifts; deuterated solvents are commonly used. carlroth.comnumberanalytics.comwashington.edu

For a related compound, 1-(4-vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea (B2771537), specific proton signals for the vinyl group were observed at δ 5.16 (dd, 1H), 5.73 (dd, 1H), and 6.68 (dd, 1H) in DMSO-d6. rsc.org The aromatic protons appeared as doublets at δ 7.41 and 7.48. rsc.org In the ¹³C NMR spectrum of this same molecule, the vinyl carbons resonated at δ 112.35 (CH=CH₂) and δ 136.12 (CH=CH₂), while the aromatic carbons showed signals at δ 126.62 and δ 131.47, among others. rsc.org While this data is for a derivative, it provides expected ranges for the vinyl and phenyl protons and carbons in (4-Vinylphenyl)acetonitrile.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a (4-Vinylphenyl) Moiety Data is for 1-(4-vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea in DMSO-d6 and serves as an illustrative example.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 5.16 (dd) | Vinyl |

| ¹H | 5.73 (dd) | Vinyl |

| ¹H | 6.68 (dd) | Vinyl |

| ¹H | 7.41 (dd) | Aromatic |

| ¹H | 7.48 (dd) | Aromatic |

| ¹³C | 112.35 | Vinyl (CH=C H₂) |

| ¹³C | 136.12 | Vinyl (C H=CH₂) |

| ¹³C | 126.62 | Aromatic |

| ¹³C | 131.47 | Aromatic |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. gpi.ac.inchromatographyonline.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high accuracy and sensitivity. southampton.ac.ukthermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ksu.edu.sa Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. libretexts.org

For this compound, the key functional groups are the nitrile (C≡N), the vinyl (C=C), and the aromatic ring.

Nitrile (C≡N) Stretch: The C≡N triple bond exhibits a sharp and intense absorption peak in the range of 2260–2200 cm⁻¹. ksu.edu.saspectroscopyonline.com Conjugation with the aromatic ring typically shifts this absorption to a lower frequency. spectroscopyonline.com For acetonitrile (B52724), a model compound, the C≡N stretch appears around 2252 cm⁻¹. libretexts.org

Vinyl (C=C) and Aromatic (C=C) Stretches: Alkene C=C stretches generally appear in the 1680-1640 cm⁻¹ region. libretexts.orgudel.edu Aromatic ring C-C stretches are typically observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

C-H Stretches: Aromatic and vinyl C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches (from the acetonitrile's CH₂ group) occur below 3000 cm⁻¹. libretexts.orgudel.edu

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260–2200 | Sharp, Medium-Intense |

| Aromatic Ring | C=C Stretch | 1600–1400 | Medium-Weak |

| Vinyl Group | C=C Stretch | 1680–1640 | Variable |

| Aromatic/Vinyl | C-H Stretch | 3100–3000 | Medium |

| Aliphatic (CH₂) | C-H Stretch | 3000–2850 | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions involving it. chromatographyonline.com High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are commonly employed methods. hplc.euresearchgate.netamericanlaboratory.com

HPLC and UPLC: These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). phenomenex.com Acetonitrile is a very common mobile phase solvent in reversed-phase HPLC due to its low viscosity and UV transparency. americanlaboratory.comphenomenex.com The purity of the acetonitrile used is critical to avoid erroneous peaks. thomassci.com UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. hplc.euamericanlaboratory.com A typical mobile phase system might consist of a gradient of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. thermofisher.comhplc.eu

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and assessing purity. rsc.org A small amount of the sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) or alumina), which is then developed in a solvent system. The separation is visualized, often under UV light, and the retention factor (Rf) is calculated. rsc.org For a related compound, an Rf value of 0.57 was reported using a mobile phase of hexane/ethyl acetate (B1210297) (5/1) on an aluminum oxide plate. rsc.org

Table 3: Common Chromatographic Methods and Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| HPLC/UPLC | C18, C8 | Acetonitrile/Water Gradient | Purity Assessment, Quantitative Analysis |

| TLC | Silica Gel, Aluminum Oxide | Hexane/Ethyl Acetate | Reaction Monitoring, Qualitative Purity Check |

Future Research Directions and Emerging Trends for 4 Vinylphenyl Acetonitrile

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (4-Vinylphenyl)acetonitrile is expected to pivot towards greener and more sustainable chemical practices. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging research will likely focus on methodologies that offer higher atom economy, milder reaction conditions, and reduced environmental impact.

Key areas of development include:

Biocatalysis : The use of enzymes, such as nitrilases or transaminases, presents a highly attractive, environmentally friendly alternative for nitrile synthesis. researchgate.netthieme-connect.de Biocatalytic processes operate under mild conditions, typically in aqueous media, and exhibit high selectivity, which can minimize byproduct formation and simplify purification. thieme-connect.deacs.orgacs.org Research into engineering enzymes with specific activity towards vinyl-substituted aromatic precursors could lead to a direct and efficient biocatalytic route to this compound. nih.gov

Flow Chemistry : Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, superior process control, and ease of scalability. thieme-connect.depolimi.it Implementing a flow process for the synthesis of this compound could lead to higher yields and purity by enabling precise control over reaction parameters like temperature, pressure, and reaction time. nih.gov This approach is particularly beneficial for managing potentially exothermic reactions and for integrating synthesis and purification steps. thieme-connect.deunimi.it

| Methodology | Key Principles | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., nitrilases) for chemical transformations. researchgate.netacs.org | High selectivity, mild reaction conditions (aqueous, ambient temp/pressure), reduced waste, biodegradability of catalyst. thieme-connect.de | Enzyme discovery and engineering for specific substrate acceptance and improved efficiency. nih.gov |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than in a batch. polimi.it | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, easy scalability, potential for process intensification. thieme-connect.denih.gov | Reactor design, optimization of flow conditions, and integration of in-line purification. polimi.it |

Advanced Polymerization Strategies and Controlled Polymer Synthesis

Future research will undoubtedly focus on moving beyond conventional free-radical polymerization to more sophisticated, controlled polymerization techniques. These methods provide precise control over polymer architecture, which is crucial for high-performance applications.

Controlled/Living Radical Polymerization (LRP) : Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are at the forefront of polymer synthesis. sigmaaldrich.com These methods allow for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block, graft, and star polymers. rsc.orgbeilstein-journals.orgresearchgate.net Applying RAFT or ATRP to this compound would enable the synthesis of well-defined homopolymers and block copolymers where the nitrile group is preserved along the polymer backbone for subsequent modification. rsc.orgresearchgate.netnih.gov

Anionic Polymerization : As a "living" polymerization technique, anionic polymerization offers another route to highly controlled polymer structures. rsc.org Research could explore the anionic polymerization of this compound to produce monodisperse polymers and block copolymers, although careful control of reaction conditions would be necessary to avoid side reactions with the nitrile group. researchgate.net

| Technique | Mechanism Principle | Anticipated Outcome for Polythis compound | Key Research Challenges |

|---|---|---|---|

| RAFT Polymerization | Radical polymerization mediated by a chain transfer agent (CTA) to establish a dynamic equilibrium between active and dormant species. sigmaaldrich.com | Well-defined homopolymers and block copolymers with low dispersity (Đ ≤ 1.25) and high end-group fidelity. beilstein-journals.orgnih.gov | Selection of an appropriate CTA compatible with both the monomer and desired reaction conditions. nih.gov |

| ATRP | Transition-metal-catalyzed reversible-deactivation radical polymerization. | Controlled synthesis of polymers with predictable molecular weights and complex architectures. rsc.org | Potential for catalyst interaction with the nitrile group, requiring careful ligand and condition selection. |

| Anionic Polymerization | Chain polymerization initiated by a strong nucleophile, proceeding with living character in the absence of termination steps. rsc.org | Synthesis of polymers with very narrow molecular weight distributions and defined block structures. researchgate.net | Strict requirement for ultra-pure reagents and inert atmosphere; potential for side reactions involving the nitrile functionality. researchgate.netrsc.org |

Exploration of New Chemical Transformations and Cascade Reactions

The dual functionality of this compound opens a vast landscape for exploring novel chemical transformations. Future research will likely investigate reactions that leverage both the vinyl and nitrile groups, either sequentially or in concert through cascade reactions.

Post-Polymerization Modification : The nitrile group on polythis compound is a versatile handle for chemical modification. nih.govresearchgate.net Future work will explore the systematic conversion of the nitrile moieties into other functional groups. For instance, hydrolysis could yield poly(4-vinylphenyl)acetic acid, a polycarboxylic acid with applications as a pH-responsive material or ion-exchange resin. Reduction could produce poly(4-vinylbenzyl)amine, a polyamine useful for CO2 capture or as a catalytic scaffold.

Cascade Reactions : Cascade, or domino, reactions offer an elegant and efficient way to build molecular complexity in a single synthetic operation. wikipedia.orgnumberanalytics.com A key research direction would be the design of cascade sequences that are initiated at one functional group of this compound and terminate with the involvement of the second. For example, an electrophile-initiated reaction at the vinyl group could generate a carbocationic intermediate that is subsequently trapped intramolecularly by the nitrile group, leading to the formation of complex heterocyclic structures. researchgate.netbeilstein-journals.org Such reactions could provide rapid access to novel nitrogen-containing ring systems. researchgate.net

Design and Synthesis of Advanced Functional Materials

The ability to create well-defined polymers from this compound and to modify them chemically provides a direct pathway to advanced functional materials.

Functional Surfaces and Nanoparticles : Polymers derived from this compound can be used to create functional surfaces or nanoparticles. beilstein-journals.org For example, block copolymers could self-assemble into micelles or other nanostructures, with the nitrile-containing block available for further functionalization. nih.gov These could find use in drug delivery, diagnostics, or catalysis.

Molecularly Imprinted Polymers (MIPs) : The nitrile group can participate in non-covalent interactions like hydrogen bonding, making it a suitable functional monomer for molecular imprinting. scispace.com Future research could develop MIPs based on polythis compound for the selective recognition and separation of target molecules.

Redox-Active Polymers : The nitrile group can be a precursor to redox-active functionalities. By chemically transforming the nitrile groups within the polymer matrix, it may be possible to create materials for energy storage applications, such as organic batteries. rsc.org

| Material Class | Synthetic Strategy | Key Functional Group | Potential Application |

|---|---|---|---|

| pH-Responsive Hydrogels | Polymerization followed by hydrolysis of nitrile groups. | Carboxylic Acid (-COOH) | Drug delivery, sensors, smart textiles. |

| Polymeric Ligands/Catalysts | Polymerization and coordination of metal ions to nitrile groups. | Nitrile (-C≡N) | Heterogeneous catalysis, metal ion sequestration. |

| Anion-Exchange Membranes | Polymerization, reduction of nitrile to amine, followed by quaternization. | Quaternary Ammonium (B1175870) (-NR3+) | Fuel cells, water purification. sigmaaldrich.com |

| Self-Assembling Block Copolymers | Controlled polymerization (e.g., RAFT) with other monomers. researchgate.netnih.gov | Nitrile (-C≡N) and other block-specific groups. | Nanotechnology, lithography, ordered porous materials. |

Computational Chemistry and Mechanistic Elucidation Studies

To guide and accelerate experimental work, computational chemistry will play an increasingly vital role. Theoretical studies can provide deep insights into reaction mechanisms, predict material properties, and help optimize synthetic and polymerization conditions.

Mechanistic Studies : Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways. researchgate.net This includes elucidating the mechanisms of novel cascade reactions, understanding the kinetics and thermodynamics of polymerization, and predicting the regioselectivity and stereoselectivity of transformations involving the monomer's functional groups.

Materials by Design : Computational simulations can predict the bulk properties of polymers derived from this compound. By modeling polymer chain interactions and conformations, researchers can forecast properties like glass transition temperature, mechanical strength, and self-assembly behavior. This "materials by design" approach can significantly reduce the experimental effort required to develop new materials with specific performance characteristics.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (4-Vinylphenyl)acetonitrile?

Answer:

this compound is typically synthesized via nucleophilic substitution or cyanoethylation reactions. For example, a vinylbenzyl chloride precursor can react with sodium cyanide in a polar aprotic solvent (e.g., DMF) under controlled temperature (60–80°C) to yield the product. Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm the vinyl group (δ 5.2–5.8 ppm for protons, 115–125 ppm for carbons) and nitrile functionality (δ 120–125 ppm for CN).

- FTIR for identifying the C≡N stretch (~2240 cm⁻¹) and vinyl C=C stretch (~1630 cm⁻¹).

- HPLC-MS to assess purity (>99%) and rule out side products like unreacted precursors .

Basic: How is this compound utilized in polymer monoliths for chromatographic applications?

Answer:

The vinyl group in this compound enables its copolymerization with cross-linkers (e.g., ethylene dimethacrylate) to form porous polymer monoliths. These monoliths are used in:

- Capillary columns for separating phenolic derivatives (e.g., 80 × 0.2 mm columns with 25% acetonitrile in aqueous trifluoroacetic acid as the mobile phase).

- High-resolution separations , leveraging the compound’s hydrophobicity and π-π interactions with analytes .

Advanced: What experimental parameters optimize the polymerization efficiency of this compound in molecularly imprinted polymers (MIPs)?

Answer:

Key factors include:

- Monomer-to-cross-linker ratio : A 1:4 ratio balances selectivity and mechanical stability.

- Porogen selection : Acetonitrile (dried over 4 Å molecular sieves) enhances pore uniformity .

- Initiation temperature : 60–70°C with AIBN as the initiator minimizes premature termination.

- Post-polymerization validation : Swelling tests and BET analysis quantify surface area (>200 m²/g optimal) .

Advanced: How can researchers resolve contradictions in cross-linking density data during MIP synthesis?

Answer:

Discrepancies in cross-linking efficiency often arise from:

- Incomplete monomer incorporation : Use LC-MS to trace unreacted this compound.

- Porogen interference : Switch to deuterated acetonitrile for in-situ NMR monitoring of polymerization kinetics.

- Statistical modeling : Apply a two-level factorial design to isolate significant variables (e.g., temperature, initiator concentration) and validate via ANOVA (p < 0.05) .

Advanced: What strategies improve the long-term stability of this compound-based MIPs?

Answer:

- Chemical stabilization : Incorporate trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)phenylurea) to resist hydrolysis.

- Storage conditions : MIPs retain >90% efficiency after 12 months when stored in anhydrous acetonitrile at 4°C.

- Reusability testing : Perform ≥50 adsorption-desorption cycles with 0.1% formic acid in acetonitrile to assess degradation .

Basic: Which analytical techniques are critical for assessing the purity of this compound?

Answer:

- GC-FID : Optimize using a 30 m × 0.25 mm DB-624 column, 40°C–240°C gradient, and helium carrier gas (1.5 mL/min). Detect impurities like residual vinylbenzyl chloride (<0.1%) .

- LC-MS/MS : Use a C18 column with 0.1% ammonium acetate in acetonitrile/water (70:30) to identify trace degradants.

- Karl Fischer titration : Ensure water content <50 ppm for reactivity-sensitive applications .

Advanced: How can mobile phase composition be optimized for HPLC separations using this compound-derived columns?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.